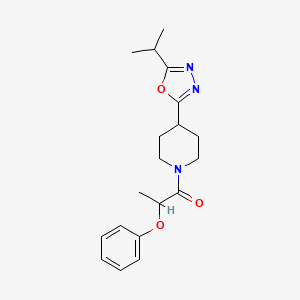
7-Cyano-1-fluorosulfonyloxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Cyano-1-fluorosulfonyloxynaphthalene is a chemical compound characterized by the presence of a cyano group (–CN) and a fluorosulfonyloxy group (–SO2F) attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the transition metal-catalyzed cyanation of aryl halides, which can be achieved using various metal catalysts such as palladium or copper . The reaction conditions often include the use of a suitable cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), and a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 7-Cyano-1-fluorosulfonyloxynaphthalene may involve large-scale cyanation processes using continuous flow reactors to ensure efficient and consistent product formation. The use of safer cyanide sources and optimized reaction conditions can enhance the yield and purity of the compound while minimizing environmental and safety concerns .
化学反応の分析
Types of Reactions
7-Cyano-1-fluorosulfonyloxynaphthalene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Reduction: Formation of primary amines from the cyano group.
Oxidation: Formation of naphthoquinones or other oxidized naphthalene derivatives.
科学的研究の応用
7-Cyano-1-fluorosulfonyloxynaphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of advanced materials, such as organic semiconductors and dyes.
Medicinal Chemistry: Investigated for its potential as a building block in the design of novel therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Research: Utilized in the study of biochemical pathways and the development of molecular probes for imaging and diagnostic purposes.
作用機序
The mechanism of action of 7-Cyano-1-fluorosulfonyloxynaphthalene depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with enzymes or receptors through its cyano and fluorosulfonyloxy groups, leading to inhibition or modulation of biological activity. The exact pathways and molecular targets can vary based on the specific context of its use .
類似化合物との比較
Similar Compounds
7-Cyano-1-chloronaphthalene: Similar structure but with a chlorine atom instead of the fluorosulfonyloxy group.
7-Cyano-1-bromonaphthalene: Similar structure but with a bromine atom instead of the fluorosulfonyloxy group.
7-Cyano-1-iodonaphthalene: Similar structure but with an iodine atom instead of the fluorosulfonyloxy group.
Uniqueness
The fluorosulfonyloxy group can participate in unique substitution reactions and may enhance the compound’s stability and solubility in certain solvents .
特性
IUPAC Name |
7-cyano-1-fluorosulfonyloxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO3S/c12-17(14,15)16-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZWAZOUGOVCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C#N)C(=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate](/img/structure/B2570157.png)
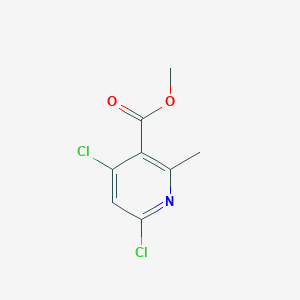
![7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2570160.png)
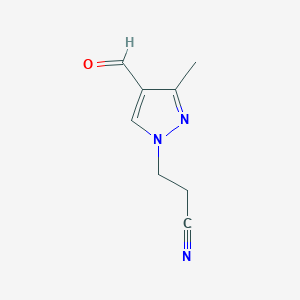
![N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2570164.png)
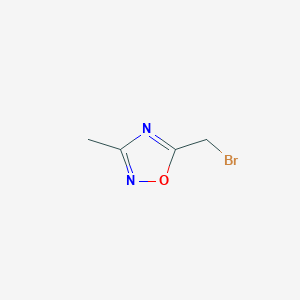
![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2570166.png)
![1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B2570167.png)
![propyl 4-{[7-(carbamoylmethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2570170.png)

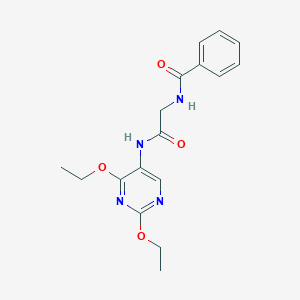
![[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B2570176.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B2570178.png)
